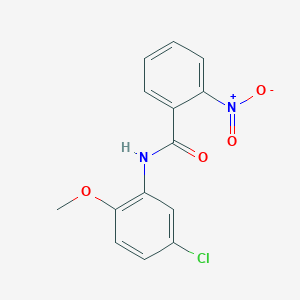

N-(5-chloro-2-methoxyphenyl)-2-nitrobenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

- "4-Chloro-N-(2-(2-nitrophenyl)acetoxy)-N-phenylbenzamide" was synthesized and characterized using NMR, MS, IR, and X-ray diffraction methods. The study provides insights into the structure-property relationship and antitumor activity based on electrochemical measurements and DFT calculations (He et al., 2014).

Molecular Structure Analysis

- The molecular structure of related compounds, like "N-3-hydroxyphenyl-4-methoxybenzamide," was investigated using X-ray diffraction and DFT calculations, providing valuable data on intermolecular interactions and molecular geometry (Karabulut et al., 2014).

Chemical Reactions and Properties

- "N-Chloro-N-methoxy-4-nitrobenzamide" demonstrates specific reactions with AcONa in MeCN, forming distinct compounds, highlighting its reactivity and properties (Shtamburg et al., 2012).

Physical Properties Analysis

- The physical properties, such as crystal structure and spectroscopic attributes of similar compounds, offer insights into the physical characteristics of "N-(5-chloro-2-methoxyphenyl)-2-nitrobenzamide." These properties were elucidated using various spectroscopic methods and molecular modeling (Galal et al., 2018).

Chemical Properties Analysis

- The chemical properties, especially related to bioactivity and pharmacological potential, of compounds like "2-chloro-5-nitro-N-phenylbenzamide" have been studied, indicating its mutagenicity and pharmacokinetic profile in animal species (Kapetanovic et al., 2012).

Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition

Research has demonstrated that derivatives of N-(5-chloro-2-methoxyphenyl)-2-nitrobenzamide, such as N-phenyl-benzamide derivatives, show significant potential as corrosion inhibitors. Studies on mild steel in acidic conditions have found that these compounds can effectively prevent corrosion, with methoxy (OCH3) substituents enhancing the inhibition efficiency. Experimental and computational studies confirm the adsorption of these inhibitors on metal surfaces, indicating their potential for protecting against corrosive dissolution in industrial applications (Mishra et al., 2018).

Anticancer Activity

Another significant application of N-(5-chloro-2-methoxyphenyl)-2-nitrobenzamide derivatives is in the development of anticancer agents. For instance, studies on 2-(3-methoxyphenyl)-6-pyrrolidinyl-4-quinazolinones, derived from related chemical structures, have shown cytotoxic effects against various cancer cell lines, suggesting the potential of these compounds for cancer treatment (Hour et al., 2007).

Molecular Interaction Studies

Research on the structure and absolute configuration of 5-chloro-2-methoxy-N-phenylbenzamide derivatives has provided insights into their molecular interactions. Studies using NMR and X-ray crystallography have explored the effects of substituents on the compound's structure, offering valuable information for the design of new molecules with potential applications in medicinal chemistry (Galal et al., 2018).

Eigenschaften

IUPAC Name |

N-(5-chloro-2-methoxyphenyl)-2-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClN2O4/c1-21-13-7-6-9(15)8-11(13)16-14(18)10-4-2-3-5-12(10)17(19)20/h2-8H,1H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKIIZJBAJLPGMZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)NC(=O)C2=CC=CC=C2[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-chloro-2-methoxyphenyl)-2-nitrobenzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(4-tert-butylphenoxy)methyl]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B5526153.png)

![2-(2,4-dichlorophenoxy)-N-[(1R*,2S*)-2-(methoxymethyl)cyclopentyl]acetamide](/img/structure/B5526167.png)

![2,5-di-2-furyl[1,3]thiazolo[5,4-d][1,3]thiazole](/img/structure/B5526170.png)

![4-[(2-ethyl-5-pyrimidinyl)carbonyl]-2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepane](/img/structure/B5526186.png)

![3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridine](/img/structure/B5526187.png)

![(1R*,3S*)-3-methoxy-3-methyl-7-[3-(3-thienyl)propanoyl]-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5526196.png)

![(3aS*,10aS*)-2-(3-fluoropyridin-4-yl)-2,3,3a,4-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrole-10a(10H)-carboxylic acid](/img/structure/B5526204.png)

![4-{[4-(5-methyl-1H-tetrazol-1-yl)phenyl]acetyl}-1,4-oxazepan-6-ol](/img/structure/B5526205.png)

![1-[(benzyloxy)methyl]-5-bromo-6-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B5526208.png)

![3-[(cyclohexylcarbonyl)amino]-N-isobutylbenzamide](/img/structure/B5526212.png)

![3-[2-(3,3-diphenylpiperidin-1-yl)-2-oxoethyl]-1,3-oxazolidin-2-one](/img/structure/B5526228.png)